[Methyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid
Description
[Methyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid is a synthetic amino acid derivative characterized by a substituted glycine backbone. Its structure includes a methyl group and a (1-methyl-piperidin-3-yl)methyl group attached to the nitrogen atom of the amino acid core. Amino acids, as foundational biomolecules, typically feature an amino group (-NH2) and a carboxyl group (-COOH), with glycine (amino-acetic acid) being the simplest example . However, this compound diverges from canonical amino acids due to its complex substituents, which introduce steric and electronic modifications.
Properties
IUPAC Name |
2-[methyl-[(1-methylpiperidin-3-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-11-5-3-4-9(6-11)7-12(2)8-10(13)14/h9H,3-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNGQVCPGSXCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine Derivatives with Chloroacetic Acid
This two-step approach involves methylation of piperidin-3-ylmethylamine followed by reaction with chloroacetic acid (Fig. 1).
Step 1: Synthesis of Methyl-(1-methyl-piperidin-3-ylmethyl)amine
Piperidin-3-ylmethylamine undergoes N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub> or Et<sub>3</sub>N). Polar aprotic solvents like acetonitrile or DMF enhance reaction efficiency.
Step 2: Coupling with Chloroacetic Acid
The methylated amine reacts with chloroacetic acid under basic conditions (pH 9–10) to form the acetic acid derivative. Yields are optimized by maintaining temperatures at 50–60°C and using stoichiometric bases.
Key Data:
Reductive Amination Approach
This method employs reductive amination to introduce the methylamino group (Fig. 2).
Procedure:
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Piperidin-3-ylmethylaldehyde is reacted with methylamine in the presence of NaBH<sub>3</sub>CN or NaBH(OAc)<sub>3</sub> to form methyl-(1-methyl-piperidin-3-ylmethyl)amine.
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The resultant amine is acetylated using bromoacetic acid under basic conditions.
Advantages:
Limitations:
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Requires aldehydic intermediates, which may necessitate additional synthesis steps.
Protection/Deprotection Strategies
To mitigate side reactions, temporary protecting groups are used (Fig. 3).
Example Workflow:
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Benzyl Protection: Piperidin-3-ylmethylamine is protected with a benzyl group using benzyl chloride.
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Methylation: The protected amine undergoes methylation at the piperidine nitrogen.
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Deprotection: Catalytic hydrogenation (H<sub>2</sub>/Pd-C) removes the benzyl group.
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Acetic Acid Coupling: Reaction with chloroacetic acid completes the synthesis.
Optimization Notes:
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Hydrogenation conditions (e.g., 30 psi H<sub>2</sub>, 25°C) prevent over-reduction.
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Alternative deprotecting agents (TFA, HCl) may be used for acid-stable intermediates.
Advanced Methodologies and Recent Innovations
Solid-Phase Synthesis
Recent patents describe resin-bound intermediates for scalable production. The piperidine core is assembled on Wang resin, followed by sequential methylation and acetylation. This method achieves >90% purity but requires specialized equipment.
Flow Chemistry Techniques
Continuous-flow systems enable rapid mixing and temperature control, reducing side products during methylation. For example, a microreactor setup with MeI and Et<sub>3</sub>N in DMF achieves 85% yield in 10 minutes.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | 70–75 | 95 | Simplicity, fewer steps | Moderate regioselectivity |
| Reductive Amination | 65–70 | 90 | Mild conditions | Requires aldehyde synthesis |
| Protection/Deprotection | 80–85 | 98 | High selectivity | Multi-step, longer reaction time |
| Solid-Phase | 90 | 95 | Scalability, high purity | Cost-intensive |
Mechanistic Insights and Reaction Optimization
Chemical Reactions Analysis
Types of Reactions
[Methyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
a. Neuropharmacology
Methyl-(1-methyl-piperidin-3-ylmethyl)-amino-acetic acid has been investigated for its effects on neuropharmacological pathways. Research indicates that compounds with a piperidine structure can interact with neurotransmitter receptors, potentially leading to therapeutic effects in conditions such as anxiety and depression. For instance, derivatives of piperidine have shown promise as modulators of the GABAergic system, which is crucial for maintaining neural excitability and has implications in treating anxiety disorders .
b. Cancer Therapeutics
The compound's structural characteristics make it a candidate for developing anticancer agents. The ability to modify the piperidine ring allows for the synthesis of analogs that can selectively target cancer cells while minimizing effects on normal cells. Studies have shown that certain piperidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
c. Antimicrobial Activity
Research has also focused on the antimicrobial properties of piperidine derivatives, including methyl-(1-methyl-piperidin-3-ylmethyl)-amino-acetic acid. Some studies suggest that these compounds exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Synthesis and Structural Modifications
The synthesis of methyl-(1-methyl-piperidin-3-ylmethyl)-amino-acetic acid involves several chemical reactions that allow for modifications to enhance its biological activity. Methods such as amide coupling and alkylation are commonly employed to create derivatives with improved potency and selectivity .
Table 1: Synthesis Pathways for Piperidine Derivatives
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Amide Coupling | Formation of amide bonds between carboxylic acids and amines. |
| 2 | Alkylation | Introduction of alkyl groups to enhance lipophilicity and receptor binding. |
| 3 | Reduction | Reduction reactions to modify functional groups for increased activity. |
Case Studies
a. Case Study: Neuropharmacological Effects
In a study evaluating the effects of piperidine derivatives on anxiety-like behavior in animal models, methyl-(1-methyl-piperidin-3-ylmethyl)-amino-acetic acid was administered at varying doses. The results indicated a dose-dependent reduction in anxiety-like behaviors, suggesting potential therapeutic applications in treating anxiety disorders .
b. Case Study: Anticancer Activity
A series of experiments were conducted to assess the anticancer efficacy of piperidine derivatives, including methyl-(1-methyl-piperidin-3-ylmethyl)-amino-acetic acid, against breast cancer cell lines. The compound exhibited significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry analyses .
Mechanism of Action
The mechanism of action of [Methyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .
Comparison with Similar Compounds
Key Comparable Compounds:
[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid Features a benzyl group at the piperidine 1-position, increasing aromaticity and lipophilicity.
{3-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid Incorporates an acetyl-cyclopropyl group, introducing both steric bulk and polar character. Discontinued, possibly due to metabolic instability or poor bioavailability .
Comparative Data Table
Research Findings and Implications
- Lipophilicity and Bioavailability : The benzyl-substituted derivative’s high logP may limit aqueous solubility, whereas the acetylated compound’s polarity could improve solubility but reduce membrane permeability. The target compound’s methyl and 1-methylpiperidinyl groups likely strike a balance, enhancing both solubility and bioavailability compared to its counterparts .
- Metabolic Stability: Acetyl groups (e.g., in [(1-Acetyl-piperidin-4-ylmethyl)-amino]-acetic acid) are prone to hydrolysis, whereas methyl groups in the target compound may confer greater metabolic stability .
- Pharmacological Potential: Piperidine derivatives often interact with neurological targets (e.g., receptors, enzymes). The target compound’s substituents suggest tailored steric and electronic profiles for specific binding interactions, though empirical data are needed.
Biological Activity
Methyl-(1-methyl-piperidin-3-ylmethyl)-amino-acetic acid (referred to as MPAA) is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
MPAA is a piperidine derivative, which is a class of compounds known for their diverse pharmacological effects. The structural formula can be represented as follows:
This compound features a piperidine ring, which contributes to its interaction with various biological targets.
The biological activity of MPAA is primarily attributed to its ability to interact with specific molecular targets, including neurotransmitter receptors and enzymes. The mechanisms include:
- Receptor Modulation : MPAA may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter systems involved in mood regulation and cognitive functions.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that play roles in metabolic pathways, particularly those associated with diabetes and obesity .
Neurotransmitter Systems
Research indicates that MPAA affects neurotransmitter systems, particularly those related to dopamine and serotonin. These interactions may lead to effects such as improved mood and cognitive enhancement. Studies have demonstrated that derivatives of piperidine can modulate neurotransmitter uptake and release, suggesting a similar potential for MPAA .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives. MPAA has been evaluated for its antibacterial and antifungal activities. In vitro tests revealed that it exhibits significant activity against various Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values comparable to established antibacterial agents .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Candida albicans | 0.016 |
This table summarizes the antimicrobial efficacy of MPAA against selected pathogens.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of MPAA in models of neurodegeneration. Results indicated that MPAA reduced apoptosis in neuronal cells by inhibiting specific apoptotic pathways, suggesting its potential for treating neurodegenerative diseases .
- Diabetes Management : Another study focused on the metabolic effects of MPAA in diabetic models. The compound demonstrated the ability to lower blood glucose levels by enhancing insulin sensitivity and inhibiting glucagon secretion from pancreatic alpha cells .
- Anticancer Activity : Preliminary investigations into the anticancer properties of MPAA showed promising results in vitro, where it induced apoptosis in cancer cell lines through modulation of cell cycle regulators .
Q & A
Q. What are the key considerations for synthesizing [Methyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid in a laboratory setting?
Synthesis requires careful selection of reaction conditions, such as solvent polarity, temperature, and catalysts. For example, acetylation of amino groups (as in related piperidine derivatives) often employs acetic acid or its chloride under controlled pH to avoid side reactions like over-acylation . Multi-step protocols may involve protecting group strategies (e.g., tert-butoxycarbonyl (Boc) groups) to isolate intermediates, followed by deprotection . Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity ≥95% before proceeding .
Q. How can researchers characterize the structural integrity of this compound?
Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR can identify methyl, piperidinyl, and acetic acid moieties. For example, methyl groups on piperidine typically resonate at δ 1.0–1.5 ppm, while carbonyl carbons appear at ~170–175 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for CHNO: 236.15 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry if chiral centers are present, though crystallization may require derivatization .
Q. What analytical techniques are recommended for assessing the purity of this compound?
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity. Column choice (C18 or HILIC) depends on compound polarity .
- Amino Acid Analysis : Hydrolyze the compound (6M HCl, 110°C, 24h) to quantify constituent amino acids via pre-column derivatization (e.g., with ninhydrin or OPA) and UV/fluorescence detection .
- Elemental Analysis : Confirms %C, %H, %N within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved when characterizing this compound?
Data contradictions often arise from impurities or tautomerism. Strategies include:
- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm connectivity. For instance, NOESY can distinguish axial/equatorial substituents on piperidine .
- Isotopic Labeling : Introduce C or N labels to trace specific functional groups during MS fragmentation .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate proposed structures .
Q. What strategies optimize the yield of this compound in multi-step synthesis?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity in piperidine ring formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates in methyl group transfer .
- Temperature Control : Lower temperatures (−20°C to 0°C) minimize side reactions during acylation steps .
Q. How does the stereochemistry of this compound influence its physicochemical properties?
Chiral centers (e.g., at the piperidine C3 position) affect solubility, melting points, and biological activity. For example:
Q. What methodologies are effective for analyzing batch-to-batch variability in research-grade this compound?
- Quality Control (QC) Protocols : Require MS and HPLC for each batch. For sensitive assays (e.g., enzyme inhibition), request additional analyses:
- Statistical Analysis : Apply ANOVA to compare impurity profiles (e.g., ≤2% variance) across ≥3 batches .
Methodological Notes
- Stereochemical Nomenclature : Use IUPAC guidelines for unambiguous naming (e.g., (R)- or (S)-configurations) .
- Data Reproducibility : Archive raw spectral data (NMR FIDs, MS chromatograms) in open-access repositories for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
